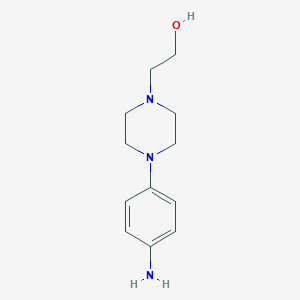

2-(4-(4-Aminophenyl)piperazin-1-yl)ethanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[4-(4-aminophenyl)piperazin-1-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O/c13-11-1-3-12(4-2-11)15-7-5-14(6-8-15)9-10-16/h1-4,16H,5-10,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCDBHFCQLBZAAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCO)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00354232 | |

| Record name | 2-[4-(4-Aminophenyl)piperazin-1-yl]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00354232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5521-39-1 | |

| Record name | 2-[4-(4-Aminophenyl)piperazin-1-yl]ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00354232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[4-(4-AMINOPHENYL)-1-PIPERAZINYL]ETHANOL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(4-(4-Aminophenyl)piperazin-1-yl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(4-(4-Aminophenyl)piperazin-1-yl)ethanol, a molecule of interest within the broader class of N-arylpiperazines. While specific biological data for this compound is not extensively available in current literature, this document consolidates its known chemical properties and presents a plausible synthetic route based on established methodologies for analogous compounds. Furthermore, it explores potential biological activities and mechanisms of action by drawing parallels with structurally related N-arylpiperazine derivatives that have demonstrated pharmacological effects, particularly in the realms of oncology and neuroscience. This guide aims to serve as a foundational resource for researchers and professionals engaged in the discovery and development of novel therapeutics.

Introduction

N-arylpiperazine derivatives are a significant class of compounds in medicinal chemistry, known for their diverse pharmacological activities.[1] This structural motif is a key component in a variety of approved drugs targeting the central nervous system (CNS) and is also extensively investigated for its potential in oncology.[1][2] this compound belongs to this class, featuring a core N-arylpiperazine scaffold with a hydroxyethyl substituent and an aminophenyl group. While this specific molecule is not extensively characterized in publicly available research, its structural components suggest potential for biological activity. This guide synthesizes the available chemical data and provides a framework for its potential synthesis and biological evaluation.

Chemical Properties

A summary of the key chemical properties for this compound is presented in Table 1. This data is compiled from various chemical databases and provides essential information for its handling, characterization, and use in experimental settings.

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 2-[4-(4-aminophenyl)piperazin-1-yl]ethanol | N/A |

| CAS Number | 5521-39-1 | N/A |

| Molecular Formula | C₁₂H₁₉N₃O | N/A |

| Molecular Weight | 221.30 g/mol | N/A |

| Canonical SMILES | C1CN(CCN1CCO)C2=CC=C(C=C2)N | N/A |

| InChI | InChI=1S/C12H19N3O/c13-11-3-1-10(2-4-11)15-7-5-14(6-8-15)9-16/h1-4,16H,5-9,13H2 | N/A |

| Appearance | Solid (predicted) | N/A |

| Topological Polar Surface Area (TPSA) | 52.7 Ų | [3] |

| logP (predicted) | 0.5 | [3] |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

A potential two-step synthesis is outlined below. This approach starts with the reaction of 1-(2-hydroxyethyl)piperazine with 1-fluoro-4-nitrobenzene, followed by the reduction of the nitro group to an amine.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2-(4-(4-nitrophenyl)piperazin-1-yl)ethanol

-

To a solution of 1-(2-hydroxyethyl)piperazine (1.1 equivalents) in a suitable solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), add a base, for instance, potassium carbonate (K₂CO₃) (2.0 equivalents).

-

Stir the mixture at room temperature for 15-30 minutes.

-

Add 1-fluoro-4-nitrobenzene (1.0 equivalent) to the reaction mixture.

-

Heat the reaction mixture to 80-120 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the product with a suitable organic solvent, such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-(4-(4-nitrophenyl)piperazin-1-yl)ethanol.

Step 2: Synthesis of this compound

-

Dissolve 2-(4-(4-nitrophenyl)piperazin-1-yl)ethanol (1.0 equivalent) in a suitable solvent, such as ethanol or methanol.

-

Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Subject the reaction mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

-

Monitor the reaction by TLC or LC-MS until the starting material is completely consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.

-

Concentrate the filtrate under reduced pressure to yield this compound.

Potential Biological Activities and Signaling Pathways

Due to the scarcity of direct biological data for this compound, its potential pharmacological profile can be inferred from the activities of structurally similar N-arylpiperazine derivatives.

Potential as a CNS Agent

The N-arylpiperazine moiety is a well-established pharmacophore in numerous CNS-active drugs, including antidepressants and antipsychotics.[6] These compounds often exhibit affinity for various neurotransmitter receptors, such as serotonin (5-HT) and dopamine (D) receptors. The aminophenyl group in the target molecule is a common feature in ligands for these receptors.

Caption: Hypothetical signaling pathway for CNS activity of an N-arylpiperazine derivative.

Potential as an Anticancer Agent

Recent studies have highlighted the potential of N-arylpiperazine derivatives as anticancer agents.[2][7] These compounds have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. The mechanism of action can vary, but may involve the inhibition of key signaling pathways implicated in cancer progression, such as those involving protein kinases.

Data Presentation

As no specific quantitative biological data for this compound has been identified in the public domain, a table summarizing such data cannot be provided at this time. Researchers are encouraged to perform in vitro and in vivo studies to characterize the biological activity of this compound.

Conclusion

This compound is a chemical entity with a structural framework that suggests potential for significant biological activity, particularly in the areas of CNS disorders and oncology. This technical guide has provided a summary of its known chemical properties and a detailed, albeit hypothetical, experimental protocol for its synthesis. The exploration of its potential biological activities, based on the well-documented pharmacology of the N-arylpiperazine class of compounds, is intended to stimulate further research into this molecule. Future investigations involving in vitro and in vivo pharmacological profiling are essential to elucidate the specific biological functions and therapeutic potential of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-[4-(2-Amino-phenyl)-piperazin-1-yl]-ethanol | C12H19N3O | CID 6485408 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. lookchem.com [lookchem.com]

- 7. Synthesis and Antitumor Activity of Novel Arylpiperazine Derivatives Containing the Saccharin Moiety - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(4-(4-Aminophenyl)piperazin-1-yl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound 2-(4-(4-Aminophenyl)piperazin-1-yl)ethanol, a molecule of interest within the broader class of arylpiperazine derivatives. Due to the limited availability of specific experimental data in publicly accessible literature, this document outlines a plausible synthetic pathway based on established chemical reactions for analogous compounds. Furthermore, it presents key physicochemical properties and discusses the general biological significance of the arylpiperazine scaffold, providing a foundational understanding for researchers and drug development professionals. While specific quantitative biological data and detailed experimental protocols for this exact molecule are not currently available, this guide serves as a valuable resource for initiating further investigation.

Chemical Structure and Identification

This compound is a chemical compound featuring a central piperazine ring linked to an aminophenyl group at one nitrogen atom and a hydroxyethyl group at the other.

Chemical Structure:

(Note: This is a simplified linear representation. The piperazine ring is a six-membered heterocycle, and the phenyl group (Ph) is an aromatic ring.)

Key Identifiers:

| Identifier | Value |

| IUPAC Name | 2-[4-(4-aminophenyl)piperazin-1-yl]ethanol |

| CAS Number | 5521-39-1[1] |

| Molecular Formula | C₁₂H₁₉N₃O |

| Molecular Weight | 221.30 g/mol |

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value |

| Appearance | Solid (predicted) |

| Purity | ≥97% (as commercially available) |

| Storage Conditions | Room temperature, protected from light, under an inert atmosphere |

Synthesis

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols (Hypothetical)

The following are hypothetical, detailed experimental protocols for the proposed synthetic pathway. These are based on established procedures for analogous reactions and should be adapted and optimized under appropriate laboratory conditions.

Step 1: Synthesis of 2-(4-(4-Nitrophenyl)piperazin-1-yl)ethanol (Nucleophilic Aromatic Substitution)

-

Materials: 1-(2-Hydroxyethyl)piperazine, 1-chloro-4-nitrobenzene, an organic base (e.g., triethylamine or N,N-diisopropylethylamine), and a high-boiling point aprotic solvent (e.g., N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)).

-

Procedure:

-

To a solution of 1-(2-hydroxyethyl)piperazine in the chosen solvent, add the organic base.

-

Add 1-chloro-4-nitrobenzene to the mixture.

-

Heat the reaction mixture at an elevated temperature (e.g., 100-150 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 2-(4-(4-nitrophenyl)piperazin-1-yl)ethanol.

-

Step 2: Synthesis of this compound (Reduction of the Nitro Group)

-

Materials: 2-(4-(4-Nitrophenyl)piperazin-1-yl)ethanol, a reducing agent (e.g., palladium on carbon (Pd/C) with hydrogen gas, or a transfer hydrogenation reagent like sodium hypophosphite), and a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).

-

Procedure:

-

Dissolve 2-(4-(4-nitrophenyl)piperazin-1-yl)ethanol in the chosen solvent.

-

Add the catalyst (e.g., 10% Pd/C).

-

If using hydrogen gas, subject the mixture to a hydrogen atmosphere (typically 1-3 atm) and stir vigorously.

-

If using a transfer hydrogenation reagent, add the reagent (e.g., a solution of sodium hypophosphite in water) to the reaction mixture.

-

Monitor the reaction progress by TLC or HPLC.

-

Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the product by recrystallization or column chromatography to yield this compound.

-

Spectral Data (Predicted)

While experimental spectral data for this compound is not available in the public domain, the following table provides predicted chemical shifts for ¹H and ¹³C NMR spectroscopy. These predictions are based on the analysis of structurally similar compounds and standard chemical shift tables.

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Proton | δ (ppm) |

| Ar-H (ortho to NH₂) | ~6.6-6.8 (d) |

| Ar-H (meta to NH₂) | ~6.8-7.0 (d) |

| -NH₂ | ~3.5-4.5 (br s) |

| -OH | ~2.5-3.5 (t) |

| -CH₂-OH | ~3.6-3.8 (t) |

| -N-CH₂- (piperazine, adjacent to phenyl) | ~3.0-3.2 (t) |

| -N-CH₂- (piperazine, adjacent to ethanol) | ~2.6-2.8 (t) |

| -CH₂-N- (piperazine) | ~2.5-2.7 (t) |

Biological Activity and Potential Applications

Specific quantitative biological activity data, such as IC₅₀ or Kᵢ values, for this compound are not currently documented in publicly available research. However, the arylpiperazine scaffold is a well-known pharmacophore present in numerous biologically active compounds with a wide range of therapeutic applications.

Derivatives of arylpiperazine have been reported to exhibit activities including, but not limited to:

-

Antipsychotic

-

Antidepressant

-

Anxiolytic

-

Antihypertensive

-

Anticancer [2]

-

Antimicrobial

The presence of the primary aromatic amine and the hydroxyl group in this compound provides reactive sites for further chemical modification, making it a versatile building block for the synthesis of more complex molecules with potentially enhanced or novel biological activities.

Given the diverse pharmacological profiles of related arylpiperazine derivatives, it is plausible that this compound could serve as a lead compound or intermediate in the development of new therapeutic agents. Further research, including in vitro and in vivo screening, is necessary to elucidate its specific biological targets and potential therapeutic utility.

Signaling Pathways and Mechanism of Action

There is currently no information available in the scientific literature regarding the specific signaling pathways modulated by or the precise mechanism of action of this compound. Elucidation of these aspects would require dedicated pharmacological studies.

Conclusion

This compound is a readily synthesizable arylpiperazine derivative with potential for further exploration in drug discovery and development. While specific experimental and biological data are currently lacking, this technical guide provides a solid foundation for researchers by outlining its chemical structure, key properties, and a plausible synthetic route. The versatile nature of the arylpiperazine scaffold suggests that this compound could be a valuable starting point for the design and synthesis of novel bioactive molecules. Further investigation is warranted to fully characterize its physicochemical properties, biological activity, and therapeutic potential.

References

In-Depth Technical Guide: 2-(4-(4-Aminophenyl)piperazin-1-yl)ethanol (CAS 5521-39-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-(4-Aminophenyl)piperazin-1-yl)ethanol is a bifunctional molecule featuring a primary aromatic amine and a hydroxyl group, making it a valuable building block in medicinal chemistry. Its structure is particularly relevant in the rapidly advancing field of targeted protein degradation, where it serves as a versatile linker for the synthesis of Proteolysis Targeting Chimeras (PROTACs). The piperazine ring is a common motif in drug design, often incorporated to enhance solubility and modulate pharmacokinetic properties. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, with a focus on its role in the development of novel therapeutics.

Physicochemical and Spectroscopic Data

Currently, there is a limited amount of publicly available, experimentally determined physicochemical and spectroscopic data for this compound. The data presented below is a combination of information from chemical suppliers and computationally predicted values.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 5521-39-1 | Chemical Supplier |

| Molecular Formula | C₁₂H₁₉N₃O | Chemical Supplier |

| Molecular Weight | 221.30 g/mol | Chemical Supplier |

| Appearance | Solid (predicted) | - |

| Melting Point | Not Reported | - |

| Boiling Point | Not Reported | - |

| Solubility | Not Reported | - |

| Topological Polar Surface Area (TPSA) | 52.73 Ų | Computed |

| logP | 0.3831 | Computed |

Spectroscopic Data:

Synthesis

A plausible and commonly employed synthetic route to this compound involves a two-step process:

-

N-Arylation: Synthesis of the nitro-intermediate, 2-(4-(4-nitrophenyl)piperazin-1-yl)ethanol, via nucleophilic aromatic substitution.

-

Reduction: Reduction of the nitro group to the corresponding primary amine.

Below are detailed experimental protocols for each step, based on established chemical literature for analogous transformations.

Experimental Protocol: Synthesis of 2-(4-(4-nitrophenyl)piperazin-1-yl)ethanol

This procedure describes the N-arylation of 1-(2-hydroxyethyl)piperazine with 1-fluoro-4-nitrobenzene.

Materials:

-

1-(2-Hydroxyethyl)piperazine

-

1-Fluoro-4-nitrobenzene

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 1-(2-hydroxyethyl)piperazine (1.2 equivalents) in anhydrous DMF, add potassium carbonate (2.0 equivalents).

-

Stir the suspension at room temperature for 15 minutes.

-

Add 1-fluoro-4-nitrobenzene (1.0 equivalent) to the reaction mixture.

-

Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-(4-(4-nitrophenyl)piperazin-1-yl)ethanol.

Experimental Protocol: Synthesis of this compound

This procedure describes the reduction of the nitro-intermediate to the final product.

Materials:

-

2-(4-(4-Nitrophenyl)piperazin-1-yl)ethanol

-

Palladium on carbon (10% Pd/C)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen gas (H₂) or a hydrogen donor like ammonium formate

-

Celite®

Procedure:

-

Dissolve 2-(4-(4-nitrophenyl)piperazin-1-yl)ethanol (1.0 equivalent) in methanol or ethanol in a flask suitable for hydrogenation.

-

Carefully add 10% palladium on carbon (5-10 mol%) to the solution.

-

If using hydrogen gas, evacuate the flask and backfill with hydrogen (balloon pressure is often sufficient). Stir the reaction vigorously at room temperature.

-

Alternatively, if using a hydrogen donor, add ammonium formate (3-5 equivalents) and heat the mixture to reflux.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield this compound. Further purification by crystallization or column chromatography may be performed if necessary.

Role in PROTAC Development

PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by recruiting an E3 ubiquitin ligase. A PROTAC molecule is composed of three key components: a "warhead" that binds to the POI, a ligand for an E3 ligase, and a linker that connects these two elements.

This compound is a valuable linker precursor in PROTAC synthesis. The primary aromatic amine provides a handle for covalent attachment to the E3 ligase ligand or the warhead, typically through amide bond formation. The hydroxyl group can be further functionalized or used as an attachment point for the other end of the PROTAC. The phenylpiperazine core provides a degree of rigidity to the linker, which can be crucial for establishing a productive ternary complex between the POI and the E3 ligase.

Experimental Protocol: Incorporation into a PROTAC

The following is a general protocol for coupling this compound to a carboxylic acid-functionalized molecule (either a warhead or an E3 ligase ligand).

Materials:

-

This compound

-

Carboxylic acid-functionalized warhead or E3 ligase ligand

-

Peptide coupling reagent (e.g., HATU, HBTU, or EDC/HOBt)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Tertiary amine base (e.g., Diisopropylethylamine - DIPEA)

Procedure:

-

Dissolve the carboxylic acid-functionalized component (1.0 equivalent) in anhydrous DMF or DCM.

-

Add the peptide coupling reagent (1.1 equivalents) and the tertiary amine base (2.0-3.0 equivalents).

-

Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

-

Add a solution of this compound (1.0-1.2 equivalents) in the same anhydrous solvent.

-

Stir the reaction at room temperature for 2-16 hours, monitoring by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with an appropriate organic solvent and wash with a mild aqueous acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer, concentrate, and purify the resulting amide by column chromatography or preparative HPLC.

Biological Activity and Signaling Pathways

The biological activity of this compound itself is not the primary focus of its application. Instead, its utility lies in its incorporation into PROTACs, where the final conjugate's activity is determined by the warhead and the E3 ligase ligand.

The signaling pathways affected by a PROTAC utilizing this linker will be dependent on the protein of interest being targeted for degradation. For example, if the warhead targets a specific kinase involved in a cancer signaling pathway, the resulting PROTAC would be expected to downregulate that pathway by degrading the kinase.

As of the latest literature review, specific quantitative data (e.g., DC₅₀, IC₅₀) for PROTACs explicitly containing the this compound linker is not widely published. Researchers developing novel PROTACs with this linker will need to perform their own biological evaluations.

Table 2: Potential Biological Applications (as a PROTAC linker)

| Therapeutic Area | Potential Target Class | Example Signaling Pathway |

| Oncology | Kinases, Transcription Factors | MAPK/ERK, PI3K/Akt |

| Neurodegenerative Diseases | Misfolded Proteins | Tau pathology, α-synuclein aggregation |

| Inflammatory Diseases | Cytokines, Inflammatory Enzymes | NF-κB, JAK/STAT |

Safety and Handling

Detailed toxicological data for this compound is not available. As with any chemical reagent, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. Avoid inhalation, ingestion, and skin contact.

Conclusion

This compound is a key building block for the synthesis of PROTACs, a promising new class of therapeutics. Its bifunctional nature allows for its straightforward incorporation as a linker between a target-binding warhead and an E3 ligase ligand. While detailed experimental data for the compound itself is sparse, established synthetic methodologies for related compounds provide a clear path for its preparation and use. The continued exploration of novel PROTAC architectures will likely see the increased utilization of versatile linkers such as this, further advancing the field of targeted protein degradation.

An In-depth Technical Guide to the Potential Mechanism of Action of 2-(4-(4-Aminophenyl)piperazin-1-yl)ethanol

For: Researchers, Scientists, and Drug Development Professionals

Subject: A detailed exploration of the predicted biological activities and mechanism of action for the novel compound 2-(4-(4-Aminophenyl)piperazin-1-yl)ethanol.

Disclaimer: The compound this compound is a novel chemical entity with no currently published biological or pharmacological data. This guide, therefore, presents a hypothetical mechanism of action based on the well-documented activities of structurally related aminophenylpiperazine derivatives. The experimental protocols, data, and signaling pathways described herein are illustrative and intended to guide future research into this compound.

Executive Summary

This compound belongs to the aminophenylpiperazine class of compounds, a scaffold known to exhibit a wide range of pharmacological activities. Based on structure-activity relationships of analogous compounds, it is hypothesized that this molecule is likely to interact with G-protein coupled receptors (GPCRs), particularly serotonin and dopamine receptors, or monoamine transporters. This guide outlines potential mechanisms of action, provides detailed experimental protocols for their investigation, and presents hypothetical data to illustrate expected outcomes. The primary aim is to furnish a foundational framework for initiating research and development efforts on this compound.

Predicted Biological Targets and Mechanism of Action

The chemical structure of this compound, featuring a piperazine ring linked to an aminophenyl group and an ethanol tail, is a common motif in centrally active compounds. Analysis of structurally similar molecules suggests two primary, plausible mechanisms of action:

-

2.1 G-Protein Coupled Receptor (GPCR) Modulation: The aminophenylpiperazine core is a well-established pharmacophore for various GPCRs, especially within the serotonergic and dopaminergic systems. Depending on the specific receptor subtype, the compound could act as an agonist, antagonist, or partial agonist.

-

2.2 Monoamine Transporter Inhibition: The structural similarity to known monoamine reuptake inhibitors suggests that this compound could potentially inhibit the serotonin transporter (SERT), norepinephrine transporter (NET), or dopamine transporter (DAT), thereby increasing the synaptic concentration of these neurotransmitters.

Experimental Protocols for Target Validation and Elucidation of Mechanism of Action

To investigate the hypothetical mechanisms of action, a tiered experimental approach is recommended, starting with in vitro binding and functional assays, followed by cell-based signaling studies and in vivo behavioral models.

3.1 In Vitro Assays

-

3.1.1 Radioligand Binding Assays: To determine the affinity of the compound for a panel of GPCRs and monoamine transporters.

Protocol:

-

Membrane Preparation: Prepare cell membrane homogenates from cell lines stably expressing the human receptor of interest (e.g., 5-HT1A, D2, SERT).

-

Assay Buffer: Use an appropriate buffer system for each target (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

-

Incubation: Incubate the membrane preparation (10-50 µg protein) with a specific radioligand (e.g., [3H]-8-OH-DPAT for 5-HT1A) and a range of concentrations of the test compound (10-10 to 10-5 M) in a final volume of 200 µL.

-

Equilibrium: Incubate at room temperature for 60-120 minutes to reach equilibrium.

-

Separation: Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. Wash the filters three times with ice-cold assay buffer to separate bound from free radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Determine the IC50 value by non-linear regression analysis of the competition binding curves. Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

-

3.1.2 Functional Assays (cAMP and Phosphoinositide Turnover): To determine the functional activity of the compound (agonist, antagonist, or inverse agonist) at Gs- and Gq-coupled receptors.

cAMP Assay Protocol (for Gs and Gi-coupled receptors):

-

Cell Culture: Plate cells expressing the target receptor in 96-well plates and grow to 80-90% confluency.

-

Compound Treatment: Treat the cells with various concentrations of the test compound. For antagonist testing, pre-incubate with the test compound before adding a known agonist.

-

Lysis: Lyse the cells to release intracellular cAMP.

-

Detection: Measure cAMP levels using a competitive immunoassay kit (e.g., HTRF, ELISA, or AlphaScreen).

-

Data Analysis: Plot the concentration-response curves to determine EC50 (for agonists) or IC50 (for antagonists).

Phosphoinositide (PI) Turnover Assay Protocol (for Gq-coupled receptors):

-

Cell Labeling: Label cells expressing the target receptor with [3H]-myo-inositol overnight.

-

Compound Treatment: Treat the cells with the test compound in the presence of LiCl (to inhibit inositol monophosphatase).

-

Extraction: Extract the inositol phosphates using perchloric acid.

-

Separation: Separate the inositol phosphates using anion-exchange chromatography.

-

Quantification: Measure the radioactivity by liquid scintillation counting.

-

Data Analysis: Determine the EC50 from the concentration-response curve.

-

3.2 Cell-Based Signaling Assays

-

3.2.1 ERK1/2 Phosphorylation Assay (Western Blot): To assess downstream signaling pathways activated by the compound.

Protocol:

-

Cell Treatment: Treat cells expressing the target receptor with the test compound for various times (e.g., 5, 15, 30 minutes).

-

Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2, followed by HRP-conjugated secondary antibodies.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Quantification: Quantify the band intensities using densitometry and normalize the p-ERK1/2 signal to the total ERK1/2 signal.

-

3.3 In Vivo Behavioral Assays

-

3.3.1 Open Field Test: To assess general locomotor activity and anxiety-like behavior in rodents.

Protocol:

-

Apparatus: Use a square arena (e.g., 50x50 cm for mice) with walls to prevent escape.

-

Acclimation: Acclimate the animals to the testing room for at least 60 minutes before the test.

-

Compound Administration: Administer the test compound or vehicle to the animals at a predetermined time before the test.

-

Test Procedure: Place the animal in the center of the open field and allow it to explore freely for a set duration (e.g., 10-20 minutes).

-

Data Collection: Record the animal's behavior using an automated video-tracking system.

-

Parameters Measured: Total distance traveled, time spent in the center versus the periphery, rearing frequency, and grooming behavior.

-

-

3.3.2 Elevated Plus Maze: To further assess anxiety-like behavior.

Protocol:

-

Apparatus: Use a plus-shaped maze with two open and two closed arms, elevated from the floor.

-

Procedure: Place the animal in the center of the maze, facing an open arm, and allow it to explore for 5 minutes.

-

Data Collection: Record the time spent in and the number of entries into the open and closed arms.

-

Interpretation: An increase in the time spent in the open arms is indicative of an anxiolytic effect.

-

-

3.3.3 Forced Swim Test: To assess potential antidepressant-like activity.

Protocol:

-

Apparatus: Use a transparent cylinder filled with water (24-25°C).

-

Procedure: Place the animal in the water for a 6-minute session.

-

Data Collection: Record the duration of immobility during the last 4 minutes of the test.

-

Interpretation: A decrease in immobility time is indicative of an antidepressant-like effect.

-

Hypothetical Data Presentation

The following tables summarize hypothetical quantitative data for this compound, assuming it has high affinity and agonist activity at the 5-HT1A receptor.

Table 1: Hypothetical Radioligand Binding Affinities (Ki in nM)

| Target | Radioligand | Ki (nM) |

| 5-HT1A | [3H]-8-OH-DPAT | 5.2 |

| 5-HT2A | [3H]-Ketanserin | > 1000 |

| D2 | [3H]-Spiperone | 250 |

| SERT | [3H]-Citalopram | 850 |

| DAT | [3H]-WIN 35,428 | > 1000 |

Table 2: Hypothetical Functional Activity (EC50/IC50 in nM and % Emax)

| Assay | Receptor | EC50 (nM) | % Emax (vs. Serotonin) |

| cAMP Inhibition | 5-HT1A | 25.8 | 95% |

| PI Turnover | 5-HT2A | > 1000 | N/A |

Visualizations: Signaling Pathways and Experimental Workflows

Diagram 1: Hypothetical Signaling Pathway for a 5-HT1A Receptor Agonist

Caption: Potential intracellular signaling cascade following activation of the 5-HT1A receptor.

Diagram 2: Experimental Workflow for In Vitro Characterization

Caption: A streamlined workflow for the in vitro pharmacological profiling of the compound.

Conclusion and Future Directions

While the precise mechanism of action of this compound remains to be elucidated, the structural alerts within the molecule strongly suggest activity at GPCRs or monoamine transporters. The presented hypothetical framework, based on a 5-HT1A receptor agonist profile, provides a robust starting point for investigation.

Future research should focus on:

-

Broad Target Screening: A comprehensive screen against a panel of CNS-related receptors and transporters to identify primary targets.

-

In-depth Pharmacological Characterization: Detailed in vitro and in vivo studies to confirm the mechanism of action at the identified target(s).

-

Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogues to optimize potency, selectivity, and pharmacokinetic properties.

This systematic approach will be crucial in determining the therapeutic potential of this novel compound and guiding its future development.

The Multifaceted Biological Activities of Arylpiperazine Ethanol Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The arylpiperazine scaffold is a cornerstone in medicinal chemistry, renowned for its versatility in targeting a wide array of biological systems. The incorporation of an ethanol moiety into this structure gives rise to a class of derivatives with distinct physicochemical properties and significant therapeutic potential. This technical guide provides an in-depth exploration of the biological activities of arylpiperazine ethanol derivatives, focusing on their anticancer and central nervous system (CNS) applications. It consolidates quantitative data, details key experimental methodologies, and visualizes the underlying molecular pathways and workflows to support ongoing research and development efforts.

Synthesis and Chemical Landscape

The synthesis of arylpiperazine ethanol derivatives typically involves a multi-step process, often starting from a commercially available phenyl ethanol precursor. A common synthetic strategy is nucleophilic substitution, where an arylpiperazine moiety is coupled to a phenylethanol backbone.

One representative synthesis begins with 2-(4-(bromomethyl)phenyl)ethanol. This starting material undergoes a series of reactions, including reduction, tosylation, and final coupling with various substituted arylpiperazines, to yield the target compounds.[1] This modular approach allows for the systematic modification of the arylpiperazine head group, enabling the exploration of structure-activity relationships (SAR).

Anticancer Activity: Targeting Prostate Cancer

A significant body of research has focused on the potent and selective cytotoxic activity of arylpiperazine ethanol derivatives against various human prostate cancer cell lines, including LNCaP, PC-3, and DU145.[1] Many of these compounds exhibit activities comparable to or better than established drugs.[2]

Quantitative Cytotoxicity Data

The in vitro efficacy of these derivatives is commonly quantified by their half-maximal inhibitory concentration (IC₅₀) values, determined through cell viability assays such as the CCK-8 assay.[1]

| Compound Reference | Cell Line | IC₅₀ (µM) | Citation |

| Derivative 9 | LNCaP | < 5 | [1] |

| Derivative 15 | LNCaP | < 5 | [1] |

| Derivative 8 | DU145 | 8.25 | [1] |

| Lead Compound | LNCaP | 3.67 | [2] |

| YM-92088 | - | 0.47 | [2] |

| Bicalutamide (Ref.) | - | 0.89 | [2] |

Table 1: Summary of cytotoxic activity (IC₅₀) of selected arylpiperazine derivatives against prostate cancer cell lines.

Mechanism of Action: Androgen Receptor Antagonism

The primary mechanism underlying the anti-prostate cancer activity of these compounds is the antagonism of the Androgen Receptor (AR), a key driver in prostate cancer development and progression.[2][3] Upon binding to androgens like dihydrotestosterone (DHT), the AR translocates to the nucleus, binds to Androgen Response Elements (AREs) on DNA, and initiates the transcription of genes responsible for cell growth and survival.[4] Arylpiperazine ethanol derivatives function as competitive antagonists, blocking this signaling cascade.[5]

Central Nervous System (CNS) Activity

Arylpiperazine derivatives are well-established modulators of CNS receptors, particularly serotonin (5-HT) and dopamine (D) receptors.[2] This interaction forms the basis for their application as antipsychotics, anxiolytics, and antidepressants. The specific pharmacological profile depends on the substitution pattern of the aryl ring and the nature of the linker.[6]

Receptor Binding and Functional Activity

The affinity of these compounds for their target receptors is determined by radioligand binding assays, yielding Ki values. Their functional effect (agonist, antagonist, or partial agonist) is assessed through functional assays that measure downstream signaling, such as cAMP inhibition, providing EC₅₀ and Eₘₐₓ values.[7]

-

5-HT₁ₐ Receptor : As a Gαi/o-coupled receptor, its activation inhibits adenylyl cyclase, leading to decreased intracellular cAMP levels. Arylpiperazine derivatives often act as partial agonists at this receptor.[7][8]

-

Dopamine D₂ Receptor : This is also a Gαi/o-coupled receptor, and its modulation is critical for antipsychotic effects.[9] Antagonism at this receptor is a key feature of many therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An androgen response element driven reporter assay for the detection of androgen receptor activity in prostate cells | PLOS One [journals.plos.org]

- 4. benchchem.com [benchchem.com]

- 5. Androgen receptor antagonism and impact on inhibitors of androgen synthesis in prostate cancer therapy - Njar - Translational Cancer Research [tcr.amegroups.org]

- 6. Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Functional binding assays for estimation of the intrinsic efficacy of ligands at the 5-HT1A receptor: application for screening drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

An In-Depth Technical Guide to 2-(4-(4-Aminophenyl)piperazin-1-yl)ethanol and the Arylpiperazine Scaffold in Drug Discovery

Audience: Researchers, scientists, and drug development professionals.

Abstract: While specific literature on 2-(4-(4-Aminophenyl)piperazin-1-yl)ethanol is limited, its core structure, arylpiperazine, is a cornerstone pharmacophore in modern medicinal chemistry. This document provides a comprehensive review of the arylpiperazine class, offering a predictive pharmacological context for the title compound. It details the common molecular targets, presents quantitative data from representative analogs, and provides in-depth experimental protocols for characterization. Visual diagrams of key signaling pathways and experimental workflows are included to facilitate understanding.

Introduction to the Arylpiperazine Scaffold

The arylpiperazine moiety is a privileged structural motif found in numerous approved drugs and clinical candidates, particularly those targeting the central nervous system (CNS).[1][2] Compounds in this class are widely recognized for their interaction with aminergic G protein-coupled receptors (GPCRs), such as dopamine and serotonin receptors.[1][3] This interaction makes them valuable for treating a range of neurological and psychiatric disorders, including depression, schizophrenia, anxiety, and Parkinson's disease.[2]

The general structure consists of a piperazine ring linked to an aromatic system (the "aryl" group) and a flexible side chain, which can be modified to tune pharmacological activity, selectivity, and pharmacokinetic properties.[1][4] The title compound, this compound, fits this template perfectly, featuring an aminophenyl group and an ethanol side chain. Based on this structure, its primary pharmacological activity is predicted to involve modulation of dopaminergic and serotonergic pathways.

Predicted Pharmacological Profile and Key Molecular Targets

Arylpiperazines frequently exhibit affinity for dopamine D2 receptors and serotonin 5-HT1A and 5-HT2A receptors.[1] The interplay between these systems is crucial for mood regulation and cognitive function.[3][5][6][7]

-

Dopamine D2 Receptors: Often coupled to Gαi proteins, activation of D2 receptors inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[6] This pathway is a primary target for antipsychotic medications.

-

Serotonin 5-HT1A Receptors: These are also typically coupled to Gαi, and their activation similarly leads to a reduction in cAMP.[3] 5-HT1A agonism is associated with anxiolytic and antidepressant effects.

-

Serotonin 5-HT2A Receptors: These receptors are generally coupled to Gαq proteins, which activate the phospholipase C (PLC) pathway. However, their functional relationship with the dopamine system is complex and significant for the action of atypical antipsychotics.

Signaling Pathway Diagrams

The following diagrams illustrate the canonical signaling pathways for Gαi and Gαs-coupled receptors, which are the predicted targets for arylpiperazine compounds.

Caption: Gαi-Coupled Receptor Signaling Pathway.

References

- 1. Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Review on the Arylpiperazine Derivatives as Potential Therapeutics for the Treatment of Various Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacologic mechanisms of serotonergic regulation of dopamine neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Exploring How Serotonin and Dopamine Interact - Harvard Brain Science Initiative [brain.harvard.edu]

- 6. Frontiers | Dopamine and Serotonin-Induced Modulation of GABAergic and Glutamatergic Transmission in the Striatum and Basal Forebrain [frontiersin.org]

- 7. Dopamine vs. serotonin: Similarities, differences, and relationship [medicalnewstoday.com]

Navigating the Therapeutic Potential of Arylpiperazines: A Technical Guide for Researchers

A comprehensive analysis of available scientific literature reveals a significant lack of specific biological data for the compound 2-(4-(4-aminophenyl)piperazin-1-yl)ethanol. This technical guide, therefore, broadens its scope to explore the well-documented therapeutic landscape of the arylpiperazine scaffold, a core component of the requested molecule. This approach aims to provide researchers, scientists, and drug development professionals with a foundational understanding of potential therapeutic avenues and methodologies applicable to novel arylpiperazine derivatives.

It is crucial to distinguish the small molecule this compound from the similarly named "B43," which refers to an anti-CD19 monoclonal antibody.[1][2] The latter is a large biological entity investigated primarily in the context of cancer immunotherapy, and its biological characteristics are distinct from small molecule therapeutics.

The Arylpiperazine Moiety: A Privileged Scaffold in Drug Discovery

The arylpiperazine framework is a cornerstone in medicinal chemistry, renowned for its versatile binding properties and presence in numerous approved drugs. This structural motif has been extensively explored for its interaction with a variety of biological targets, leading to the development of agents for a wide range of diseases.

Key Therapeutic Areas for Arylpiperazine Compounds:

-

Central Nervous System (CNS) Disorders: Arylpiperazine derivatives are prominent in the treatment of CNS conditions due to their ability to modulate neurotransmitter systems. They have been successfully developed as antipsychotics, antidepressants, and anxiolytics.[3][4] Their efficacy often stems from their interaction with dopamine and serotonin receptors.[3][4]

-

Infectious Diseases: Certain arylpiperazine-containing compounds have demonstrated potent antimicrobial and antifungal activities.[5][6] These molecules can offer novel mechanisms of action to combat drug-resistant pathogens.

-

Cancer: While less common, some arylpiperazine derivatives have been investigated for their anticancer properties. These compounds can exert their effects through various mechanisms, including the inhibition of signaling pathways crucial for tumor growth.

Potential Therapeutic Targets and Signaling Pathways

Based on the activities of structurally related compounds, several potential therapeutic targets can be hypothesized for novel arylpiperazine derivatives like this compound.

Serotonin (5-HT) Receptors

A significant number of arylpiperazine compounds exhibit high affinity for various serotonin receptor subtypes.[7][8]

-

5-HT1A Receptor: Agonism at this receptor is a well-established mechanism for anxiolytic and antidepressant effects.

-

5-HT2A Receptor: Antagonism at this receptor is a key feature of many atypical antipsychotics, contributing to their efficacy against the negative symptoms of schizophrenia and reducing the risk of extrapyramidal side effects.

-

5-HT3 Receptor: Antagonists of this receptor are primarily used as antiemetics, particularly for chemotherapy-induced nausea and vomiting.[7]

Caption: Generalized Serotonergic Signaling Pathway for Arylpiperazine Compounds.

Dopamine Receptors

Antagonism of dopamine D2 receptors is a primary mechanism of action for typical antipsychotic drugs in treating psychosis.[4] Newer arylpiperazines often exhibit a "dopamine-serotonin system stabilizer" profile, acting as partial agonists at D2 receptors, which is thought to contribute to a better side-effect profile. Some derivatives also show high potency as D2/D3 receptor agonists, indicating potential applications in conditions like Parkinson's disease.[9]

Caption: Dopaminergic Signaling Pathway Modulation by Arylpiperazine Compounds.

Other Potential Targets

-

Adrenergic Receptors: Some arylpiperazines interact with α-adrenergic receptors, which can contribute to both therapeutic effects and side effects (e.g., orthostatic hypotension).[8]

-

Enzymes: In the context of infectious diseases, arylpiperazine derivatives may target essential bacterial enzymes like DNA gyrase.[6]

A Roadmap for Investigating Novel Arylpiperazine Derivatives

For a novel compound such as this compound, a systematic experimental approach is necessary to elucidate its therapeutic potential.

Caption: A General Experimental Workflow for a Novel Arylpiperazine Compound.

Initial Screening and Target Identification

A primary step involves screening the compound against a panel of common biological targets, particularly G-protein coupled receptors (GPCRs) like serotonin and dopamine receptors, which are known to interact with the arylpiperazine scaffold.

Experimental Protocol: Radioligand Binding Assay

This technique is used to determine the affinity of a compound for a specific receptor.

-

Preparation of Cell Membranes: Cell lines overexpressing the receptor of interest (e.g., HEK293 cells with recombinant human 5-HT1A receptors) are cultured and harvested. The cells are lysed, and the cell membranes containing the receptors are isolated by centrifugation.

-

Binding Reaction: A fixed concentration of a radiolabeled ligand (e.g., [3H]8-OH-DPAT for the 5-HT1A receptor) is incubated with the cell membrane preparation in the presence of varying concentrations of the test compound.

-

Separation and Detection: The reaction mixture is filtered through a glass fiber filter to separate the bound from the unbound radioligand. The radioactivity retained on the filter, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.

-

Data Analysis: The data are used to generate a competition curve, from which the inhibition constant (Ki) of the test compound can be calculated. The Ki value represents the affinity of the compound for the receptor.

Functional Assays

Once binding affinity is established, functional assays are crucial to determine whether the compound acts as an agonist, antagonist, or partial agonist.

Experimental Protocol: cAMP Assay

This assay is commonly used for Gi- or Gs-coupled receptors.

-

Cell Culture: Cells expressing the receptor of interest are seeded in a microplate.

-

Compound Treatment: The cells are treated with the test compound at various concentrations. For antagonist testing, the cells are co-incubated with the test compound and a known agonist.

-

cAMP Measurement: After incubation, the intracellular cyclic adenosine monophosphate (cAMP) levels are measured using a commercially available kit, often based on principles like ELISA or HTRF (Homogeneous Time-Resolved Fluorescence).

-

Data Analysis: The results indicate whether the compound stimulates (agonist), inhibits (inverse agonist), or blocks the effect of an agonist (antagonist) on cAMP production.

In Vivo Models

Promising compounds from in vitro studies should be advanced to in vivo models to assess their efficacy and safety.

Experimental Protocol: Forced Swim Test (for antidepressant activity)

This is a common behavioral test in rodents to screen for antidepressant-like activity.

-

Acclimatization: Mice or rats are acclimatized to the testing room.

-

Pre-test Session: On the first day, animals are placed individually in a cylinder of water for a set period (e.g., 15 minutes) from which they cannot escape.

-

Test Session: 24 hours later, the animals are administered the test compound, a vehicle control, or a positive control (a known antidepressant). After a specific time, they are placed back in the water cylinder for a shorter period (e.g., 6 minutes).

-

Behavioral Scoring: The duration of immobility during the test session is recorded. A significant decrease in immobility time for the compound-treated group compared to the vehicle group suggests antidepressant-like activity.

Quantitative Data for Representative Arylpiperazine Compounds

To provide a context for the expected potency of arylpiperazine derivatives, the following table summarizes data for some known compounds from the literature. Note: This data is not for this compound but for other compounds containing the arylpiperazine scaffold.

| Compound Class | Example Compound | Target | Assay Type | Quantitative Value | Reference |

| 5-HT3 Antagonist | Compound 7a | 5-HT3 Receptor | pA2 value | 7.6 | [7] |

| Dopamine D2/D3 Agonist | Compound 12b | D3 Receptor | Ki | 3.71 nM | [9] |

| Dopamine D2/D3 Agonist | Compound 12b | D2 Receptor | Ki | 41 nM | [9] |

| Serotonergic Ligand | Compound 3e | 5-HT2C Receptor | Ki | 5.04 ± 0.227 nM | [8] |

| TDP43 Binder | Exemplified Compound | TDP43 DNA | IC50 | 0.02 µM | [10] |

Conclusion

While direct experimental data on this compound is not publicly available, the extensive research on the broader class of arylpiperazine compounds provides a robust framework for guiding its investigation. The therapeutic potential of this scaffold is well-established, particularly in the realm of CNS disorders. A systematic approach involving in vitro screening, functional characterization, and in vivo validation is essential to unlock the potential of this and other novel arylpiperazine derivatives. The methodologies and potential targets outlined in this guide offer a starting point for researchers embarking on the exciting journey of drug discovery with this privileged chemical structure.

References

- 1. Monoclonal antibody B43 Genistein-conjugate(University of Minnesota) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. Anti-CD19 monoclonal antibody B43 - AdisInsight [adisinsight.springer.com]

- 3. einstein.elsevierpure.com [einstein.elsevierpure.com]

- 4. Design, synthesis, pharmacological evaluation and computational studies of 1-(biphenyl-4-yl)-2-[4-(substituted phenyl)-piperazin-1-yl]ethanones as potential antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and antimicrobial activity of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides of cyclopenta[c]pyridines and pyrano[3,4-c]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, Synthesis and Biological Evaluation of New Piperazin-4-yl-(acetyl-thiazolidine-2,4-dione) Norfloxacin Analogues as Antimicrobial Agents [mdpi.com]

- 7. Design, synthesis, and pharmacological evaluation of novel 2-(4-substituted piperazin-1-yl)1, 8 naphthyridine 3-carboxylic acids as 5-HT3 receptor antagonists for the management of depression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and in vitro pharmacological evaluation of novel 2-hydroxypropyl-4-arylpiperazine derivatives as serotoninergic ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of 4-(4-(2-((5-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)(propyl)amino)-ethyl)piperazin-1-yl)quinolin-8-ol and its analogues as highly potent dopamine D2/D3 agonists and as iron chelator: In vivo activity indicates potential application in symptomatic and neuroprotective therapy for Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Biohaven Therapeutics identifies TDP43-targeting compounds for neurologic disorders | BioWorld [bioworld.com]

Navigating the Solubility Landscape of 2-(4-(4-aminophenyl)piperazin-1-yl)ethanol in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of the compound 2-(4-(4-aminophenyl)piperazin-1-yl)ethanol, a significant molecule in medicinal chemistry and pharmaceutical research. A comprehensive review of publicly available scientific literature and chemical databases reveals a notable absence of specific quantitative solubility data for this compound in common organic solvents. This guide, therefore, aims to equip researchers with the foundational knowledge and standardized methodologies required to determine its solubility experimentally. Detailed protocols for established methods such as the Shake-Flask Method (Thermodynamic Solubility) and Kinetic Solubility assays are provided. Furthermore, a generalized experimental workflow is visually represented to guide researchers in their laboratory investigations.

Introduction

The solubility of an active pharmaceutical ingredient (API) in various solvents is a critical physicochemical property that influences its journey from a candidate molecule to a viable drug product. It impacts bioavailability, formulation development, purification processes, and the overall feasibility of preclinical and clinical studies. The compound this compound, with its aromatic amine, piperazine, and ethanol moieties, presents a unique solubility profile that is essential to characterize for its effective application in drug discovery and development.

Quantitative Solubility Data

A thorough search of peer-reviewed journals, chemical databases, and patents did not yield specific quantitative solubility data for this compound in common organic solvents. The table below summarizes the current data availability. Researchers are encouraged to perform experimental determinations to fill this data gap.

| Organic Solvent | Chemical Formula | Solubility (g/L) | Temperature (°C) | Method | Reference |

| Methanol | CH₃OH | Data Not Available | - | - | - |

| Ethanol | C₂H₅OH | Data Not Available | - | - | - |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | Data Not Available | - | - | - |

| Dichloromethane (DCM) | CH₂Cl₂ | Data Not Available | - | - | - |

| Acetone | (CH₃)₂CO | Data Not Available | - | - | - |

| Acetonitrile | CH₃CN | Data Not Available | - | - | - |

| Ethyl Acetate | CH₃COOC₂H₅ | Data Not Available | - | - | - |

Table 1: Solubility of this compound in Selected Organic Solvents. The lack of available data underscores the necessity for experimental determination.

While direct data is unavailable, the structural similarity to 2-(4-aminophenyl)ethanol, which is known to be soluble in methanol, suggests that polar protic solvents might be effective.[1][2] However, this remains an educated assumption pending experimental verification.

Experimental Protocols for Solubility Determination

To empower researchers to ascertain the solubility of this compound, this section details standardized experimental protocols. The choice between determining thermodynamic or kinetic solubility will depend on the specific application and stage of research.[3]

Thermodynamic Solubility Determination (Shake-Flask Method)

Thermodynamic solubility represents the equilibrium concentration of a solute in a solvent in a saturated solution and is a crucial parameter for understanding the intrinsic solubility of a compound.[4]

Objective: To determine the equilibrium solubility of this compound in a specific organic solvent.

Materials:

-

This compound (solid)

-

Selected organic solvent(s) of high purity

-

Glass vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of solid this compound to a glass vial containing a known volume of the selected organic solvent. The excess solid is crucial to ensure that equilibrium is reached and a saturated solution is formed.

-

Equilibration: Seal the vials and place them on an orbital shaker. Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium. This typically requires 24 to 72 hours.[5] Periodic sampling can be done to confirm that the concentration of the solute in the solution has reached a plateau.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette. To remove any remaining solid microparticles, filter the aliquot through a syringe filter into a clean vial.

-

Dilution: Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a pre-validated HPLC or UV-Vis spectrophotometry method. A calibration curve prepared with known concentrations of this compound in the same solvent is used to determine the concentration of the solute in the saturated solution.

-

Calculation: Calculate the solubility by multiplying the determined concentration by the dilution factor. The result is typically expressed in mg/mL or µM.

Kinetic Solubility Determination

Kinetic solubility is a high-throughput screening method often used in early drug discovery to assess the solubility of compounds from a DMSO stock solution into an aqueous or organic medium.[6] It measures the concentration at which a compound precipitates when rapidly diluted from a stock solution.

Objective: To rapidly assess the kinetic solubility of this compound.

Materials:

-

A stock solution of this compound in DMSO (e.g., 10 mM)

-

Selected organic solvent(s)

-

96-well microtiter plates

-

Automated liquid handler or multichannel pipettes

-

Plate shaker

-

Plate reader capable of nephelometry (light scattering) or UV-Vis absorbance measurements.[7]

-

Solubility filter plates (optional, for direct concentration measurement)

Procedure:

-

Preparation of Compound Plate: Dispense small volumes of the DMSO stock solution of this compound into the wells of a 96-well plate. A serial dilution in DMSO can be prepared to test a range of concentrations.

-

Addition of Solvent: Rapidly add the selected organic solvent to the wells containing the DMSO stock solution. The final DMSO concentration should typically be low (e.g., 1-5%) to minimize its co-solvent effect.

-

Incubation and Mixing: Seal the plate and shake it at a constant temperature for a short period (e.g., 1-2 hours) to allow for precipitation to occur.[6]

-

Detection of Precipitation (Nephelometry): Measure the light scattering in each well using a nephelometer. An increase in light scattering compared to a control (solvent with DMSO only) indicates the formation of a precipitate. The concentration at which precipitation is first observed is the kinetic solubility.

-

Direct Concentration Measurement (Alternative Method): a. After incubation, filter the solutions through a solubility filter plate to remove any precipitate.[3] b. Transfer the filtrate to a new plate. c. Measure the concentration of the dissolved compound in the filtrate using a UV-Vis plate reader. The concentration is determined by comparing the absorbance to a standard curve.

Visualized Experimental Workflow

The following diagram illustrates a general workflow for the experimental determination of thermodynamic solubility.

Caption: A generalized workflow for determining thermodynamic solubility.

Conclusion

References

- 1. chemicalkland.com [chemicalkland.com]

- 2. 2-(4-Aminophenyl)ethanol | 104-10-9 [chemicalbook.com]

- 3. enamine.net [enamine.net]

- 4. evotec.com [evotec.com]

- 5. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 6. charnwooddiscovery.com [charnwooddiscovery.com]

- 7. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

An In-depth Technical Guide to the Safety and Handling of 2-(4-(4-aminophenyl)piperazin-1-yl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for 2-(4-(4-aminophenyl)piperazin-1-yl)ethanol (CAS No: 5521-39-1). The information is intended for use by trained professionals in a laboratory or drug development setting.

Chemical and Physical Properties

This section summarizes the key physical and chemical properties of this compound.

| Property | Value | Source |

| CAS Number | 5521-39-1 | [1] |

| Molecular Formula | C₁₂H₁₉N₃O | [1] |

| Molecular Weight | 221.30 g/mol | [1][2] |

| Appearance | Solid | [3] |

| Purity | ≥97% | [1][3] |

| Topological Polar Surface Area (TPSA) | 52.73 Ų | [1] |

| logP | 0.3831 | [1] |

| Hydrogen Bond Donors | 2 | [1] |

| Hydrogen Bond Acceptors | 4 | [1] |

| Rotatable Bonds | 3 | [1] |

Hazard Identification and Classification

This compound is classified as hazardous. The following table summarizes its GHS classification.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral |

| Warning | H302: Harmful if swallowed.[1][3] |

| Skin Corrosion/Irritation |

| Warning | H315: Causes skin irritation.[1][3] |

| Serious Eye Damage/Eye Irritation |

| Warning | H319: Causes serious eye irritation.[1][2] |

| Specific Target Organ Toxicity, Single Exposure (Respiratory tract irritation) |

| Warning | H335: May cause respiratory irritation.[1][3] |

Quantitative Toxicity Data

As of the date of this document, specific quantitative toxicity data such as LD50 (median lethal dose) or LC50 (median lethal concentration) for this compound are not publicly available. The hazard classification "Harmful if swallowed" is based on qualitative assessments or data from structurally similar compounds. To determine the acute oral toxicity, a study following OECD Guideline 420, 423, or 425 would be required.[2][4]

Occupational Exposure Limits

There are no established Occupational Exposure Limits (OELs), such as Permissible Exposure Limits (PELs) or Threshold Limit Values (TLVs), for this compound.[5][6] In the absence of specific OELs, it is crucial to handle this compound with a high degree of caution, employing engineering controls and personal protective equipment to minimize exposure.

Safe Handling and Storage

Adherence to the following procedures is mandatory to ensure the safety of laboratory personnel.

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate PPE. The following are minimum requirements:

| PPE | Specification |

| Eye Protection | Safety goggles with side-shields. |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile). |

| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. For larger quantities or potential for splashing, an impervious apron is recommended. |

| Respiratory Protection | A NIOSH-approved respirator is required if working outside of a fume hood or if dusts/aerosols may be generated. |

Engineering Controls

-

Work with this compound should be performed in a well-ventilated laboratory.

-

A certified chemical fume hood is required for all procedures that may generate dust or aerosols.

-

An eyewash station and safety shower must be readily accessible in the work area.

Handling Procedures

-

Avoid inhalation, ingestion, and contact with skin and eyes.

-

Do not eat, drink, or smoke in the laboratory.

-

Wash hands thoroughly after handling.

-

Minimize the generation of dust.

-

Use a scoop or spatula for transferring the solid material.

-

Prepare solutions in a chemical fume hood.

Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Recommended storage temperature is 4°C.[1]

-

Store away from incompatible materials such as strong oxidizing agents.

Emergency Procedures

| Situation | Procedure |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists. |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |

| Spill | Evacuate personnel to a safe area. Wear appropriate PPE. Absorb spill with inert material (e.g., vermiculite, sand, or earth), and place in a suitable container for disposal. Avoid generating dust. Ventilate the area and wash the spill site after material pickup is complete. |

Experimental Protocols for Safety Assessment

While specific experimental data for this compound is not available, the following OECD guidelines describe the standard methodologies for assessing the hazards associated with this chemical.

Acute Oral Toxicity - Fixed Dose Procedure (OECD 420)

This method is used to assess the acute oral toxicity of a substance.[4] The procedure involves administering the test substance to animals at one of a series of fixed dose levels (5, 50, 300, and 2000 mg/kg).[4] The objective is to identify a dose that causes evident toxicity but not mortality, thereby allowing for classification of the substance according to the Globally Harmonised System (GHS).[2][4]

Methodology:

-

Sighting Study: A preliminary study is conducted to determine the appropriate starting dose.

-

Main Study: A group of animals (typically female rats) is dosed at the selected starting dose.

-

Observation: Animals are observed for signs of toxicity and mortality for at least 14 days.[4]

-

Stepwise Dosing: Depending on the outcome, further groups of animals may be dosed at higher or lower fixed doses to refine the toxicity assessment.[8]

In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method (OECD 439)

This in vitro method assesses the potential of a chemical to cause skin irritation.[3] It utilizes a reconstructed human epidermis model that mimics the properties of human skin.[3][9]

Methodology:

-

Tissue Preparation: Reconstructed human epidermis models are equilibrated.

-

Application of Test Substance: A fixed amount of the test chemical is applied topically to the tissue surface.[9]

-

Exposure and Incubation: After a defined exposure period (e.g., 60 minutes), the tissues are rinsed and incubated for a post-exposure period (e.g., 42 hours).[9][10]

-

Viability Assessment: Tissue viability is measured using a colorimetric assay (e.g., MTT assay).[9] A reduction in cell viability below a certain threshold (≤ 50%) indicates that the substance is an irritant.[9]

Acute Eye Irritation/Corrosion (OECD 405)

This guideline describes the procedure for evaluating the potential of a substance to cause eye irritation or corrosion.[11]

Methodology:

-

Initial Test: The test substance is applied in a single dose to one eye of a single animal (typically a rabbit), with the other eye serving as a control.[11]

-

Observation: The eye is examined at specific intervals (e.g., 1, 24, 48, and 72 hours) for signs of irritation, such as corneal opacity, iritis, and conjunctival redness and swelling.[11][12]

-

Confirmatory Test: If severe irritation or corrosion is not observed, the test may be confirmed in up to two additional animals.[11]

-

Pain Management: The use of topical anesthetics and systemic analgesics is recommended to minimize animal distress.[1]

Visualizations

The following diagrams illustrate key logical and experimental workflows for the safe handling and assessment of this compound.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. scribd.com [scribd.com]

- 5. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]

- 6. Permissible Exposure Limits - Annotated Tables | Occupational Safety and Health Administration [osha.gov]

- 7. ACUTE EYE IRRITATION OECD GUIDELINE BY SEJAL AGRAWAL | PPTX [slideshare.net]

- 8. oecd.org [oecd.org]

- 9. x-cellr8.com [x-cellr8.com]

- 10. dermatest.com [dermatest.com]

- 11. nucro-technics.com [nucro-technics.com]

- 12. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]